4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde
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Overview
Description
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde is a complex organic compound with the molecular formula C20H23N3O4 It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-nitrophenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloropropoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzoic acid.
Reduction: 4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and other interactions with proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-{3-[4-(4-aminophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with an amino group instead of a nitro group.
4-{3-[4-(4-methylphenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a methyl group instead of a nitro group.
4-{3-[4-(4-chlorophenyl)piperazin-1-yl]propoxy}benzaldehyde: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde imparts unique electronic properties, making it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.
Biological Activity
4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
- Molecular Formula : C26H34N4O5
- Molecular Weight : 482.57 g/mol
- IUPAC Name : 1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The nitrophenyl group enhances binding affinity, while the piperazine and piperidine moieties may modulate the overall activity of the compound.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those containing nitrophenyl groups, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Inhibition Concentration (IC50) |
---|---|---|
4-Nitrophenyl Piperazine Derivative | S. aureus | 0.5 μM |
4-Nitrophenyl Piperazine Derivative | E. coli | 1.2 μM |
Neuropharmacological Effects
Piperazine derivatives have been evaluated for their central nervous system (CNS) activities. Studies suggest that compounds like this compound may possess anxiolytic and antidepressant effects, likely through modulation of serotonin and dopamine pathways .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Mechanistic studies reveal that it may inhibit the NF-κB signaling pathway, thereby reducing pro-inflammatory cytokine production .
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on scopolamine-induced Alzheimer’s disease models showed that administration of piperazine derivatives resulted in significant improvements in cognitive function and memory retention. The compounds were able to reduce oxidative stress markers and inflammation in the brain .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various piperazine derivatives, it was found that those containing the nitrophenyl group exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-nitro counterparts .
Properties
IUPAC Name |
4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-16-17-2-8-20(9-3-17)27-15-1-10-21-11-13-22(14-12-21)18-4-6-19(7-5-18)23(25)26/h2-9,16H,1,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUWFTLMVVZELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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